molecular formula C24H20FN7O4 B2723213 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1020488-48-5

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide

Katalognummer: B2723213
CAS-Nummer: 1020488-48-5
Molekulargewicht: 489.467
InChI-Schlüssel: IECGZYVHLDOWOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide” is a 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compound . It is related to 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-amine core, which is substituted with various groups . Unfortunately, the exact molecular structure analysis is not available in the retrieved resources.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound is related to MTOR kinase and PI3 kinase inhibitors, suggesting it may participate in biochemical reactions related to these pathways . The exact chemical reactions involving this compound are not specified in the available resources.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for PET Imaging

Compounds within this chemical class, such as derivatives including the pyrazolopyrimidine structure, have been explored for their potential in radiolabelling and positron emission tomography (PET) imaging. For instance, the synthesis and application of [18F]DPA-714, a compound designed with a fluorine atom allowing for PET imaging, showcases the utility of fluorine-containing pyrazolopyrimidines in tracking neuroinflammatory processes via imaging translocator proteins (18 kDa) (Dollé et al., 2008).

Anticancer Activity

The synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives and their evaluation for anticancer activities reveal the potential of pyrazolopyrimidines in cancer treatment. These compounds demonstrated appreciable growth inhibition against several cancer cell lines, highlighting their significance in the development of new anticancer agents (Al-Sanea et al., 2020).

Neuroinflammation PET Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the potential of these compounds in developing PET radiotracers for in vivo imaging of neuroinflammation, providing insights into the brain's response to various pathological conditions (Damont et al., 2015).

Anti-inflammatory Activity

Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, demonstrating the therapeutic potential of pyrazolopyrimidines in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Synthesis and Evaluation for PBR Expression

The development of fluoroethoxy and fluoropropoxy substituted compounds for the study of peripheral benzodiazepine receptors (PBRs) using PET imaging further illustrates the versatility of fluorinated pyrazolopyrimidines in biomedical research, offering insights into PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Eigenschaften

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O4/c1-14-10-20(27-21(33)13-36-18-5-3-4-17(11-18)35-2)32(30-14)24-28-22-19(23(34)29-24)12-26-31(22)16-8-6-15(25)7-9-16/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECGZYVHLDOWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.